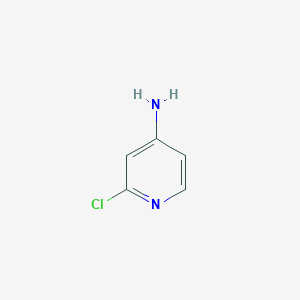

4-Amino-2-chloropyridin

Übersicht

Beschreibung

4-Amino-2-chloropyridine is a compound that has been the subject of various studies due to its potential applications in the field of chemistry and materials science. It serves as a building block for the synthesis of more complex molecules and has been used in the formation of cocrystals, polymorphs, and various other derivatives with diverse chemical and physical properties.

Synthesis Analysis

The synthesis of 4-amino-2-chloropyridine has been achieved through different methods. An efficient large-scale synthesis was reported, which involved a modification of existing literature procedures, leading to high yields of the compound . Another study described a three-step synthesis process starting from methyl 4-chloropicolinate, which is simple and feasible for large-scale preparation . Additionally, parallel synthesis methods have been developed for the preparation of 4-amino-2,6-dialkylamino-pyridines, which could be adapted for combinatorial purposes .

Molecular Structure Analysis

The molecular structure of 4-amino-2-chloropyridine derivatives has been extensively studied using techniques such as single-crystal X-ray diffraction. For instance, the structure of a cocrystal formed with 3-methylbenzoic acid was elucidated, revealing a monoclinic crystallographic system stabilized by various hydrogen bonding interactions . In another study, the puckering of pyrimidine rings in N6-substituted 2-amino-4-chloro-5-formylpyrimidines was observed, which indicated the development of polarized, charge-separated molecular-electronic structures .

Chemical Reactions Analysis

4-Amino-2-chloropyridine has been used as a reactant in the synthesis of diverse compounds. It has been involved in the formation of Schiff bases, nitrogen heterocyclic compounds such as pyrazoles, pyrimidines, pyridopyrimidines, and diazepines through reactions with various bifunctional nucleophiles . The compound has also been used to prepare diastereomeric 4-amino-3-(p-chlorophenyl)-valeric acids and their ring closure products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-2-chloropyridine and its derivatives have been characterized using various analytical techniques. Infrared spectroscopy, CP/MAS-NMR, thermal analysis, and impedance spectroscopy have been employed to study the properties of a new ionic salt bis(4-amino-2-chloropyridinium) tetrachlorozincate (II) monohydrate. The study revealed the presence of hydrogen bonds and π-π stacking interactions, which may contribute to the stabilization of the crystal structure. The material exhibited conductivity properties attributed to a hopping process .

Wissenschaftliche Forschungsanwendungen

Supramolekulare Chemie

4-Amino-2-chloropyridin: wird bei der Synthese von supramolekularen Baugruppen verwendet. Diese Strukturen werden durch Säure/Base-Kokristallisationsprozesse gebildet und mit Techniken wie FT-IR, UV/Vis-Spektroskopie, PXRD und SC-XRD charakterisiert . Die Rolle der Verbindung bei der Protonenübertragung und ihr Einfluss auf die Bildung supramolekularer Baugruppen sind wichtige Forschungsgebiete. Forscher verwenden DFT-Berechnungen, um die Existenz dieser Baugruppen zu reproduzieren, und führen Analysen wie FMO, MEP und NCI durch, um die elektronischen Eigenschaften und nicht-kovalenten Wechselwirkungen zu verstehen .

Pharmazeutische Zwischenprodukte

In der pharmazeutischen Industrie dient This compound als wichtiges Zwischenprodukt. Es ist eine Schlüsselsubstanz bei der Synthese von Verbindungen wie KT-30 (Forchlorfenuron), einem Pflanzenwachstumsregulator vom Cytokinin-Typ . Die Vielseitigkeit dieser Verbindung macht sie zu einem wertvollen Gut bei der Entwicklung neuer Medikamente und Therapeutika.

Agrochemische Synthese

Diese Verbindung ist auch im agrochemischen Sektor von entscheidender Bedeutung. Sie wird zur Herstellung von N-(2-Chlor-4-pyridyl)harnstoff-Regulatoren verwendet, die das Pflanzenwachstum fördern. Solche Regulatoren sind unerlässlich, um die Erträge zu steigern und die landwirtschaftliche Produktivität zu verbessern .

Anwendungen in der Farbstoffindustrie

This compound: findet Anwendung in der Farbstoffindustrie als Vorläufer für verschiedene farbige Pigmente und Farbstoffe. Seine chemischen Eigenschaften ermöglichen es ihm, ein grundlegender Bestandteil bei der Synthese komplexer Farbstoffe zu sein, was zur Fähigkeit der Industrie beiträgt, eine große Bandbreite an Farben und Farbtönen zu produzieren .

Antioxidative und antibakterielle Studien

Die biologischen Aktivitäten von Verbindungen, die von This compound abgeleitet sind, sind moderat, aber bemerkenswert. Sie wurden auf ihre antioxidativen Eigenschaften unter Verwendung von DPPH-Radikalfängermethoden und auf ihre antibakteriellen Eigenschaften gegen ausgewählte grampositive und gramnegative Bakterienstämme getestet .

Organische Synthese

Als chloraminoheterocyclische Verbindung unterliegt This compound leicht Suzuki-Miyaura-Kupplungsreaktionen mit Phenylboronsäure. Dies macht es zu einem vielseitigen Reagenz in der organischen Synthese, das die Herstellung einer Vielzahl komplexer organischer Moleküle ermöglicht .

Wirkmechanismus

Target of Action

4-Amino-2-chloropyridine is a versatile compound widely used as an intermediate in pharmaceutical, agrochemical, and dye synthesis . It plays a crucial role in the production of drugs, pesticides, herbicides, and growth regulators . .

Mode of Action

The presence of both amino and chloro groups in the molecule renders 4-Amino-2-chloropyridine reactive towards nucleophilic substitution reactions . This property makes it a valuable intermediate in organic synthesis . It readily undergoes Suzuki-Miyaura coupling with phenylboronic acid .

Biochemical Pathways

4-Amino-2-chloropyridine is an important building block in the synthesis of various pharmaceuticals, agrochemicals, and dyes . It can synthesize N-(2-chloro-4-pyridyl)urea regulators that promote plant growth . It is also a key substance in the synthesis of KT-30 (Forchlorfenuron, IUPAC name N-(2-chloro-4-pyridyl)-N’-phenylurea) . .

Pharmacokinetics

It is known that this compound is sparingly soluble in water, but it dissolves readily in many organic solvents such as ethanol, methanol, and acetone . This property could potentially impact its bioavailability.

Result of Action

4-Amino-2-chloropyridine has high biological activity . It is used in the synthesis of pyridine-based drugs such as antihistamines, anti-inflammatory agents, and sedatives . It is also a key intermediate in the production of anti-tumor and anti-viral drugs . In the agrochemical industry, it is an important building block in the synthesis of pesticides, herbicides, and fungicides .

Action Environment

4-Amino-2-chloropyridine and its pharmaceutical and pesticide intermediates have the advantages of high biological activity, low toxicity, long-lasting period, and easy degradation in the environment . Caution must be exercised when handling 4-amino-2-chloropyridine due to its potential harmful effects on ingestion, skin contact, and inhalation . Proper safety measures, such as wearing protective equipment, should be followed to ensure personal safety .

Eigenschaften

IUPAC Name |

2-chloropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c6-5-3-4(7)1-2-8-5/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBDTBCGPHPIJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162674 | |

| Record name | 4-Amino-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14432-12-3 | |

| Record name | 4-Amino-2-chloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14432-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloropyridin-4-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014432123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROPYRIDIN-4-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHC29VF8KH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-Amino-2-chloropyridine in chemical synthesis?

A: 4-Amino-2-chloropyridine serves as a crucial building block in organic synthesis. It acts as an intermediate in producing various compounds, notably N(2-chloro-4-pyridyl)-N*-phenylurea (CPPU). [] CPPU exhibits significant cytokinin activity, exceeding that of other adenine-type cytokinins, making it valuable in plant growth regulation. []

Q2: How does the chlorine substituent in 4-Amino-2-chloropyridine influence its reactivity?

A: The chlorine atom's presence impacts 4-Amino-2-chloropyridine's reactivity in reactions like the Suzuki coupling. Research shows that the chlorine atom allows for efficient palladium-catalyzed Suzuki coupling with arylboronic acids, even in water and without added base. [] This characteristic simplifies the reaction process and highlights the compound's versatility in synthetic chemistry.

Q3: What insights do crystallographic studies provide about the structure and interactions of 4-Amino-2-chloropyridine?

A: Crystallographic studies, as exemplified by the formation of dichloro-bis(4-amino-2-chloropyridine)zinc(II), reveal that 4-Amino-2-chloropyridine can act as a ligand. [] In this complex, the nitrogen atom of the pyridine ring coordinates with a zinc ion. Furthermore, the amino group participates in intermolecular hydrogen bonding with chloride ions, contributing to the formation of a three-dimensional network within the crystal structure. []

Q4: What are the key analytical techniques used to identify and quantify 4-Amino-2-chloropyridine?

A: Researchers utilize various analytical techniques to characterize and quantify 4-Amino-2-chloropyridine. Time-of-flight mass spectrometry (TOF/MS) coupled with liquid chromatography (LC-MS) proves particularly effective in identifying 4-Amino-2-chloropyridine and its transformation products. [] This technique is crucial for analyzing the fate and transformation of substances like Forchlorfenuron (FCF) in biological systems. []

Q5: Can 4-Amino-2-chloropyridine participate in supramolecular assemblies, and what are the implications?

A: Yes, 4-Amino-2-chloropyridine can engage in supramolecular assemblies through hydrogen bonding interactions. Studies have shown its ability to form cocrystals with organic acids, specifically 3-chlorobenzoic acid. [] This cocrystal formation highlights the potential of 4-Amino-2-chloropyridine in crystal engineering and the development of materials with tailored properties.

Q6: Have any specific applications of 4-Amino-2-chloropyridine derivatives been explored in medicinal chemistry?

A: Yes, research has explored the antibacterial properties of derivatives of 4-Amino-2-chloropyridine. Notably, 1-alkyl-1,4-dihydro-4-oxo-1,8- and 1,6-naphthyridine-3-carboxylic acids, synthesized from 4-Amino-2-chloropyridine, have shown promising activity against Pseudomonas aeruginosa, a bacterium known for its resistance to multiple antibiotics. [] These findings highlight the potential of 4-Amino-2-chloropyridine derivatives in developing novel antibacterial agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

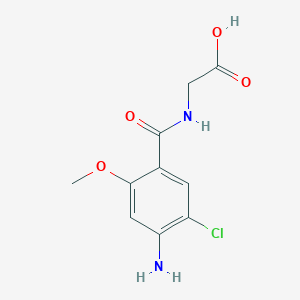

![(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B126308.png)